molecular formula C130H204N38O31S2 B549432 Gastrin-Releasing Peptide, human CAS No. 93755-85-2

Gastrin-Releasing Peptide, human

Cat. No.: B549432
CAS No.: 93755-85-2
M. Wt: 2859.4 g/mol
InChI Key: PUBCCFNQJQKCNC-UHFFFAOYSA-N
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Description

Historical Discovery and Nomenclature

The discovery of gastrin-releasing peptide emerged from investigations into the bombesin family of peptides, which were initially isolated from amphibian skin secretions. Bombesin itself was first identified as a putative antibacterial peptide from the European fire-bellied toad, Bombina bombina, and demonstrated potent bioactivity in mammalian nervous systems. The nomenclature "gastrin-releasing peptide" derives from its primary identified function of stimulating gastrin release from gastric G cells, though subsequent research has revealed far more complex roles for this molecule.

Following the initial characterization of bombesin, researchers identified two related mammalian peptides: gastrin-releasing peptide (GRP) and neuromedin B (NMB). GRP was originally isolated from porcine stomach tissue as what was believed to be the mammalian equivalent of bombesin. However, recent phylogenetic analyses have fundamentally challenged this assumption, demonstrating that GRP is not simply a mammalian counterpart of bombesin but rather represents a distinct evolutionary lineage.

The historical context of GRP discovery has led to considerable confusion in the literature regarding the evolutionary relationships between these peptides. Early comparative studies showed that bombesin and porcine GRP shared a common C-terminal decapeptide fragment and exhibited similar bioactivity profiles, leading to the assumption that they were orthologous molecules. This assumption persisted for decades until sophisticated phylogenetic and synteny analyses revealed the true evolutionary relationships within this peptide family.

Biological Classification within the Bombesin Family

The bombesin-like peptides comprise a large family of regulatory molecules that were initially isolated from amphibian skin, where they function to stimulate smooth muscle contraction. Current taxonomic classification divides these peptides into distinct evolutionary lineages that reflect their true phylogenetic relationships rather than their functional similarities.

Within the broader bombesin-like peptide family, three major subfamilies have been identified in amphibians: the Bombesin group (including bombesin and alytesin), the Ranatensin group (including ranatensins, litorin, and Rohdei litorin), and the Phyllolitorin group (including Leu8- and Phe8-phyllolitorins). In mammals and birds, two primary categories exist: gastrin-releasing peptide (GRP) and neuromedin B (NMB).

Recent phylogenetic analyses using comprehensive genomic databases have revealed that the GRP system is widely conserved among vertebrates, while the NMB/bombesin system has undergone significant diversification in certain lineages, particularly among frog species. These studies demonstrate that GRP represents an ancient vertebrate peptide system that evolved independently from the amphibian bombesin lineage, challenging the long-held belief that GRP was simply the mammalian version of bombesin.

The evolutionary analysis shows that bombesin and NMB are orthologous molecules, with bombesin representing a specialized form of NMB that evolved specifically in the frog lineage. This specialization appears to have occurred through sequence divergence while maintaining synteny of surrounding genomic regions. In contrast, GRP represents a separate evolutionary branch that has been conserved across vertebrate species, suggesting fundamental importance in vertebrate physiology.

Properties

IUPAC Name

2-[[2-[[2-[[1-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C130H204N38O31S2/c1-65(2)47-86(115(185)152-82(108(134)178)38-45-200-17)156-116(186)89(52-77-56-137-63-146-77)150-101(176)62-145-123(193)104(69(9)10)163-110(180)72(14)148-114(184)88(51-76-55-140-81-28-20-19-27-80(76)81)157-117(187)90(53-78-57-138-64-147-78)158-118(188)91(54-97(132)172)151-100(175)61-144-111(181)83(30-23-41-139-130(135)136)154-121(191)95-32-25-43-167(95)128(198)93(50-75-34-36-79(171)37-35-75)160-113(183)85(39-46-201-18)153-112(182)84(29-21-22-40-131)155-125(195)107(74(16)170)165-119(189)87(48-66(3)4)159-124(194)105(70(11)12)164-126(196)106(73(15)169)162-102(177)60-142-98(173)58-141-99(174)59-143-109(179)71(13)149-120(190)94-31-24-42-166(94)127(197)92(49-67(5)6)161-122(192)96-33-26-44-168(96)129(199)103(133)68(7)8/h19-20,27-28,34-37,55-57,63-74,82-96,103-107,140,169-171H,21-26,29-33,38-54,58-62,131,133H2,1-18H3,(H2,132,172)(H2,134,178)(H,137,146)(H,138,147)(H,141,174)(H,142,173)(H,143,179)(H,144,181)(H,145,193)(H,148,184)(H,149,190)(H,150,176)(H,151,175)(H,152,185)(H,153,182)(H,154,191)(H,155,195)(H,156,186)(H,157,187)(H,158,188)(H,159,194)(H,160,183)(H,161,192)(H,162,177)(H,163,180)(H,164,196)(H,165,189)(H4,135,136,139)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBCCFNQJQKCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C130H204N38O31S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00631217
Record name Valylprolylleucylprolylalanylglycylglycylglycylthreonylvalylleucylthreonyllysylmethionyltyrosylprolylarginylglycylasparaginylhistidyltryptophylalanylvalylglycylhistidylleucylmethioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2859.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93755-85-2
Record name Valylprolylleucylprolylalanylglycylglycylglycylthreonylvalylleucylthreonyllysylmethionyltyrosylprolylarginylglycylasparaginylhistidyltryptophylalanylvalylglycylhistidylleucylmethioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fmoc/tBu Strategy for Linear Sequence Assembly

The synthesis of GRP predominantly employs SPPS using the Fmoc (fluorenylmethyloxycarbonyl)/tBu (tert-butyl) strategy, which ensures precise control over amino acid coupling and side-chain protection. The process begins with a Rink Amide 4-Methylbenzhydrylamine (MBHA) resin, which provides a stable amide bond for C-terminal anchoring. Each amino acid is sequentially coupled using a 4-fold molar excess of Fmoc-protected residues, activated by N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure in dimethylformamide (DMF). For example, the synthesis of [D-Phe⁶]BBN(6-14)—a GRP analogue—required 12 coupling cycles, with Fmoc deprotection achieved via 20% piperidine in DMF. Critical challenges include avoiding aspartimide formation at residues 11–14 and ensuring complete deprotection of acid-labile groups (e.g., trityl for histidine).

Side-Chain Deprotection and Cleavage

Following chain assembly, the peptide-resin undergoes cleavage using a trifluoroacetic acid (TFA)-based cocktail (TFA:triisopropylsilane:H₂O, 96:2:2) for 6 hours. This step simultaneously removes side-chain protecting groups (e.g., tBu for serine, trityl for histidine) and liberates the crude peptide from the resin. For GRP analogues containing oxidation-prone residues (e.g., methionine), scavengers like ethanedithiol are added to prevent side reactions. Post-cleavage, the peptide is precipitated in cold diethyl ether and lyophilized, yielding a crude product with ~60–70% purity.

Purification and Refolding Techniques

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC remains the gold standard for GRP purification, leveraging hydrophobic interactions between the peptide and a C18 stationary phase. A gradient elution of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B) is typically employed. For instance, [D-Phe⁶]BBN(6-14) was purified using a 35–65% acetonitrile gradient over 20 minutes, achieving >95% purity. Critical parameters include:

ParameterOptimal ConditionImpact on Purity
Column Temperature25°CReduces peak broadening
Flow Rate15 mL/min (prep)Balances resolution/speed
Gradient Slope1.5% B/minMinimizes co-elution

SP3 Protocol for Enhanced Recovery

The SP3 (Single-Pot Solid-Phase-enhanced Sample Preparation) method, optimized for hair-derived proteins, has been adapted for GRP purification. This technique uses hydrophilic magnetic beads to capture peptides in 70% ethanol, effectively removing detergents (e.g., lithium dodecyl sulfate) that interfere with MS analysis. When applied to GRP, SP3 increased sequence coverage to 90% for keratin-associated proteins, suggesting utility for GRP isoforms.

Analytical Characterization of GRP

Mass Spectrometric Validation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS and electrospray ionization (ESI)-MS are routinely used to confirm GRP's molecular weight (MW: 2850.2 Da) and detect post-translational modifications. For example, a recent study identified GRP oxidation (Δm/z +16) in 15% of batches stored under ambient conditions. High-resolution MS (HRMS) with a Q-Exactive HF-X Orbitrap achieved <5 ppm mass accuracy, enabling discrimination between GRP and its desamido variants.

Immunoassays for Bioactivity Assessment

The Human Pro-Gastrin-releasing Peptide DuoSet ELISA (R&D Systems) quantifies GRP in biological matrices with a detection limit of 15.6 pg/mL. This sandwich assay employs a biotinylated detection antibody and streptavidin-HRP, producing a colorimetric signal proportional to GRP concentration. Cross-reactivity studies show <0.5% interference from neuromedin C, affirming its specificity.

Applications in Targeted Drug Delivery

Peptide-Drug Conjugates (PDCs)

GRP's high affinity for the gastrin-releasing peptide receptor (GRPR), overexpressed in prostate and breast cancers, has spurred PDC development. Conjugates like [¹⁸F]MeTz-PEG₂-RM26 integrate GRP analogues with cytotoxic agents (e.g., daunorubicin) via cathepsin B-cleavable linkers (GFLG or LRRY). In vitro, these PDCs exhibit IC₅₀ values of 2–5 nM against GRPR⁺ cell lines, with 90% receptor-mediated uptake.

Radiolabeling for Diagnostic Imaging

Recent advances in GRP radiolabeling include the synthesis of [¹⁸F]Py-TFP, a prosthetic group for site-specific ¹⁸F incorporation. The three-step process—fluorination, tetrazine conjugation, and inverse electron-demand Diels-Alder (IEDDA) reaction—achieves molar activities of 3.5–4.3 GBq/µmol, suitable for positron emission tomography (PET) .

Chemical Reactions Analysis

Types of Reactions: Gastrin releasing peptide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cancer Diagnosis and Treatment

Gastrin-Releasing Peptide Receptor Imaging
The gastrin-releasing peptide receptor (GRPR) is overexpressed in various cancers, including prostate, breast, and neuroendocrine tumors. This characteristic makes GRPR a promising target for imaging and therapeutic interventions:

  • Prostate Cancer : GRPR has been identified as a potential biomarker for prostate cancer diagnosis and treatment. Studies have shown that GRPR is highly expressed in prostate cancer tissues, making it a target for radionuclide-targeted therapies. The integration of GRPR antagonists with imaging techniques enhances the detection of low-grade tumors and provides prognostic information regarding disease progression .
  • Breast Cancer : Research indicates that GRPR is also significantly overexpressed in breast cancer. Imaging studies using radiolabeled GRPR antagonists have demonstrated high uptake in breast carcinoma tissues, suggesting their utility as diagnostic tools and therapeutic agents .
  • Neuroendocrine Tumors : GRP-like molecules have been found in neuroendocrine tumors of the lung and gastrointestinal tract. Immunohistochemical studies have shown intense GRP immunoreactivity in these tumors, indicating that GRP can serve as a marker for neuroendocrine differentiation .

Physiological Functions

Role in Gastrointestinal Function
GRP plays a crucial role in regulating gastric functions. It stimulates the release of gastrin, which is vital for gastric acid secretion and digestive processes. Additionally, GRP influences enteric motor function, contributing to gastrointestinal motility .

Neurophysiological Implications
In the central nervous system (CNS), GRP has been implicated in modulating various neurophysiological processes, including pain perception and itch response. Studies suggest that GRPR antagonists may serve as effective antipruritics by modulating itch pathways mediated by GRP .

Case Studies and Research Findings

StudyFocusFindings
Prostate CancerGRPR serves as a promising molecular target for imaging and therapy; high expression correlates with tumor grade.
Neuroendocrine TumorsIntense GRP immunoreactivity observed in various tumors; useful for diagnosing neuroendocrine differentiation.
Breast CancerHigh density of GRPR in breast carcinoma; potential for targeted imaging and therapy using radiolabeled antagonists.
Esophageal Squamous Cell CarcinomaSignificant overexpression of GRP linked to tumor development; potential role as an autocrine growth factor.
Oral Squamous Cell CarcinomaHigh expression levels of GRPR identified; promising target for imaging and therapeutic applications.

Comparison with Similar Compounds

Structural Comparisons

Bombesin (BBN)
  • Structure: 14-amino acid peptide with a conserved C-terminal region (Trp-Ala-Val-Gly-His-Leu-Met-NH2) critical for receptor binding .
  • Relation to GRP: BBN shares 9 C-terminal residues with GRP, enabling cross-reactivity with GRPR .
  • Clinical Relevance : BBN derivatives are widely used in cancer imaging due to their high affinity for GRPR. For example, Re(I)-BBN conjugates target GRPR-overexpressing prostate cancer cells .
Neuromedin C (GRP-(18-27))
  • Structure: A 10-amino acid C-terminal fragment of GRP generated via proteolytic cleavage .
  • Function : Binds to GRPR with comparable affinity to full-length GRP but may exhibit distinct signaling profiles due to truncated structure .
Other Related Peptides
  • Prolactin-Releasing Peptide (PrRP) : Structurally distinct from GRP but shares overlapping roles in metabolic regulation (e.g., anti-obesity effects) .

Receptor Affinity and Signaling

Compound Structure Length Primary Receptor Affinity (vs. GRP) Key Signaling Pathways
GRP 27-amino acid GRPR Reference (1x) Gαq/11, PLC-β, IP3/DAG
Bombesin (BBN) 14-amino acid GRPR/BB2 3–5x higher Same as GRP
Neuromedin C 10-amino acid GRPR ~1x Similar to GRP
RM26 (Antagonist) Synthetic peptide GRPR 10x higher Competitive inhibition

Notes:

  • BBN exhibits higher affinity for GRPR than GRP itself, making it preferred for diagnostic probes .
  • Synthetic antagonists like RM26 and RM2 show enhanced specificity and stability compared to endogenous peptides .

Functional and Clinical Differences

Cancer Targeting
  • GRP vs. BBN : BBN derivatives are more commonly used in imaging (e.g., <sup>68</sup>Ga-labeled BBN) due to superior receptor binding . GRP, however, is studied for its autocrine role in tumor growth .
Appetite Regulation
  • GRP suppresses food intake via GRPR in the hypothalamus, a mechanism absent in GRPR-deficient mice . In contrast, α-MSH regulates appetite through melanocortin receptors, independent of GRPR .

Receptor Expression Profiles

Tissue/Cancer Type GRPR Expression BBN Receptor (BB2) Expression Key Findings
Prostate Cancer High Moderate GRPR correlates with tumor aggressiveness
Breast Cancer High Low GRPR linked to estrogen receptor status
Lung Carcinoid Moderate Absent GRP present; BBN absent in human tumors

Biological Activity

Gastrin-releasing peptide (GRP), a neuropeptide encoded by the GRP gene, plays a crucial role in various physiological and pathophysiological processes in humans. This article explores the biological activity of GRP, its mechanisms of action, clinical significance, and relevant research findings.

Overview of Gastrin-Releasing Peptide

Gastrin-releasing peptide (GRP) is primarily known for stimulating the release of gastrin from G cells in the stomach, which subsequently regulates gastric acid secretion and enteric motor function. GRP is a 27-amino acid peptide derived from a larger precursor, preproGRP, which undergoes proteolytic processing to yield biologically active forms .

Key Functions

  • Gastric Function : GRP stimulates gastrin release, enhancing gastric acid secretion and promoting digestive processes.
  • Neurotransmission : It acts as a neurotransmitter in the central nervous system, influencing circadian rhythms and stress responses .
  • Cell Proliferation : GRP has been identified as a potent mitogen for various tumors, including those of the lung and colon .

The biological activity of GRP is mediated through specific receptors, primarily the gastrin-releasing peptide receptor (GRP-R). Upon binding to GRP-R, GRP activates intracellular signaling pathways that lead to physiological responses such as hormone release and cell proliferation. The complexity of GRP's effects is illustrated by its ability to stimulate somatostatin release while inhibiting histamine secretion, suggesting a multifaceted role in gastric physiology .

Clinical Significance

GRP has been implicated in several pathological conditions:

  • Cancer : Elevated levels of GRP have been associated with various cancers, including lung, colon, and prostate cancers. Its role as a growth factor makes it a potential target for therapeutic interventions .
  • Gastrointestinal Disorders : Abnormal GRP signaling may contribute to conditions like gastritis and peptic ulcers due to its influence on gastric acid secretion .
  • Neurological Disorders : Given its involvement in neurotransmission, dysregulation of GRP may be linked to stress-related disorders and circadian rhythm disruptions .

Table 1: Summary of Key Research Findings on GRP

Study ReferenceKey FindingsImplications
GRP stimulates acid secretion via non-gastrin mechanisms.Suggests alternative pathways for gastric regulation.
GRP acts as a mitogen for renal tumors; significant presence in kidney tissues.Indicates potential roles in kidney development and pathology.
ProGRP expression noted in fetal lung; linked to small cell lung cancer.Highlights developmental roles and cancer associations.

Case Studies

  • Study on Gastric Acid Secretion : A study demonstrated that antagonists of GRP inhibit acid secretion without affecting plasma gastrin levels, indicating that GRP may regulate gastric functions independently of gastrin release .
  • Cancer Research : In clinical trials involving patients with small cell lung cancer, elevated levels of proGRP were correlated with tumor burden and response to treatment, suggesting its utility as a biomarker for disease progression .

Q & A

Q. Table 1: Key Considerations for GRP Radiolabeling

ParameterRecommendationReference
Radiolabel isotope¹²⁵I for in vitro, ⁶⁸Ga for in vivo
ChelatorDOTA for ⁶⁸Ga; NOTA for ⁶⁴Cu
PurificationReverse-phase HPLC (≥95% purity)
Biodistribution controlBlocking studies with excess cold GRP

Q. Table 2: GRPR Expression in Human Cancers

Cancer TypeGRPR Positivity RateKey Study FindingsReference
Prostate70–90%Correlates with Gleason score
Breast (Triple-negative)40–60%Associated with lymph node metastasis
Neuroblastoma30–50%Linked to MYCN amplification

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